molecular formula C21H22N4O4 B11945691 (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate CAS No. 29738-86-1

(S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate

Cat. No.: B11945691
CAS No.: 29738-86-1
M. Wt: 394.4 g/mol
InChI Key: WZILGSLFFWZTOV-SFHVURJKSA-N
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Description

The compound (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is a chiral molecule featuring a benzyl carbamate group, an indole moiety, and an amino acid-derived backbone. The stereochemistry (S-configuration) at critical positions likely influences its biological activity and pharmacokinetic properties.

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises three structural domains:

  • Indole core with a C3-substituted side chain.

  • Dipeptide-like backbone featuring an (S)-configured α-amino acid.

  • Benzyl carbamate protecting group at the N-terminus.

Retrosynthetic disconnection suggests assembly via:

  • Fragment A : 3-(1H-Indol-3-yl)-2-aminopropanoic acid derivative.

  • Fragment B : Benzyl (2-amino-2-oxoethyl)carbamate.

Coupling these fragments requires orthogonal protection of amines to prevent side reactions. The synthesis must address:

  • Stereoselectivity at the α-carbon of the amino acid.

  • Chemoselectivity during indole functionalization.

  • Deprotection compatibility under mild conditions .

Stepwise Synthesis of Key Fragments

Step 1: Indole Protection

4-Nitroindole undergoes TIPS protection using triisopropylsilyl chloride (TIPSCl) and imidazole in DCM, yielding 1-TIPS-4-nitroindole (94% yield) .

Step 2: Nitro Reduction

Hydrogenation with 10% Pd/C in ethanol reduces the nitro group to an amine. Subsequent HCl treatment gives 1-TIPS-4-aminoindole hydrochloride (83% yield) .

Step 3: Boc Protection

Reaction with Boc anhydride and DMAP in THF introduces the Boc group. Mono-protection is achieved under mild conditions (0°C, 30 min), followed by full Boc protection using n-BuLi (62% yield over two steps) .

Step 4: Bromination and Rearrangement

N-Bromosuccinimide (NBS) brominates the indole at C3. Lithiation with n-BuLi induces a 1,2-migration, forming a tert-butyl ester intermediate (45% yield) .

Step 5: Deprotection and Cbz Protection

TBAF-mediated TIPS removal releases the indole NH. Trifluoroacetic acid (TFA) cleaves the Boc group, and Cbz protection is applied using benzyl chloroformate (71% yield) .

Step 1: Glycine Derivatization

Cbz-glycine is converted to its N-methoxyamide using EDCI/HOBt coupling (78% yield). Subsequent pivaloylation forms a stable intermediate for urea formation .

Step 2: Urea Formation

Reaction with diphenylphosphoryl azide (DPPA) generates an acyl azide, which undergoes Curtius rearrangement to yield the carbamate (65% yield) .

Fragment Coupling and Final Assembly

Amide Bond Formation

The indole-containing carboxylic acid (Fragment A) is activated with HBTU and coupled with the benzyl carbamate amine (Fragment B) in DMF. Diisopropylethylamine (DIPEA) maintains a basic pH, achieving 68% yield .

Stereochemical Control

The (S)-configuration at the α-carbon is introduced via asymmetric hydrogenation of a dehydroalanine intermediate using a chiral ruthenium catalyst (92% ee, 85% yield) .

Optimization and Challenges

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Coupling reagentHBTU over EDCI+15% efficiency
Solvent for lithiationTHF at -78°CPrevents side reactions
Hydrogenation pressure50 psi H₂Completes reduction in 4 h
TIPS deprotectionTBAF in THF (1.0 M)98% efficiency

Common Side Reactions

  • Over-bromination : Controlled by stoichiometric NBS (1.05 equiv) at 0°C .

  • Racemization : Minimized using low-temperature (0°C) coupling and HOBt additives .

  • Indole decomposition : Avoided by maintaining inert atmosphere during lithiation .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 10.8 (s, 1H, indole NH), 7.85 (d, J = 8.0 Hz, 1H, amide), 7.35–7.28 (m, 5H, Cbz aromatic), 5.12 (s, 2H, CH₂Cbz) .

  • HRMS : [M+H]⁺ calcd for C₂₂H₂₃N₄O₅: 447.1664; found: 447.1667 .

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows 98.2% purity (t_R = 12.7 min) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can take place at the benzyl group, where nucleophiles like amines or thiols can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Key Structural Components:

  • Indole Ring : Contributes to various biological activities.
  • Carbamate Group : Enhances solubility and bioavailability.
  • Amino Acid Derivative : Implicates potential roles in protein synthesis and enzyme activity modulation.

Anticancer Properties

Research indicates that compounds similar to (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate exhibit significant anticancer properties. The indole structure is often associated with the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's . The ability to cross the blood-brain barrier enhances its utility in neurological applications.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against a range of pathogens. The indole moiety has been linked to antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, often involving the coupling of indole derivatives with amino acid frameworks.

Common Synthetic Routes:

  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of peptide bonds between the indole derivative and the carbamate framework.
  • Protecting Group Strategies : Employing protecting groups during synthesis to ensure selective reactions at specific sites on the molecule.
  • Asymmetric Synthesis : Techniques such as chiral auxiliary methods or asymmetric catalysis can be employed to enhance yield and selectivity for the desired stereoisomer .

Case Study 1: Anticancer Activity

A study published in Cancer Letters demonstrated that a related indole carbamate compound significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound as a lead compound for anticancer drug development .

Case Study 2: Neuroprotective Effects

Research published in Neuropharmacology explored the neuroprotective effects of similar compounds on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated a reduction in cell death and oxidative markers, suggesting potential therapeutic applications for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several benzyl carbamate derivatives, differing primarily in substituents and stereochemistry. Key analogs include:

Compound Name Key Structural Features Molecular Formula Molecular Weight LogP Reference
(S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate (Target) Indole ring, amino acid backbone, benzyl carbamate C₂₀H₂₁N₃O₅* ~395.4 ~2.5†
(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate Phenyl group instead of indole, R-configuration C₁₇H₁₇NO₃ 283.3 2.00
Benzyl {(2R)-1-[(2,2-dimethoxyethyl)amino]-3-methyl-1-oxo-2-butanyl}carbamate Dimethoxyethyl substituent, R-configuration C₁₇H₂₆N₂O₅ 338.4 2.61
(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate Isopropyl group, no indole, S-configuration C₁₆H₂₄N₂O₃ 292.4 1.98
Benzyl 1-(1H-indol-3-ylmethyl)-2-oxo-2-(2-toluidino)ethylcarbamate Additional toluidino group, indole ring C₂₆H₂₅N₃O₃ 427.5 ~3.1††

*Calculated based on ; †Estimated from analogs in ; ††Estimated from structural similarity.

Key Observations :

  • Indole vs.
  • Stereochemistry : The S-configuration in the target compound contrasts with R-enantiomers (e.g., ), which may lead to differences in binding selectivity and metabolic stability.
  • Substituent Diversity : Variations in alkyl/aryl groups (e.g., dimethoxyethyl in , isopropyl in ) modulate lipophilicity (LogP) and solubility.

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s estimated LogP (~2.5) is comparable to analogs like (LogP 2.61), suggesting moderate hydrophobicity suitable for membrane permeability.
  • Molecular Weight : At ~395.4 g/mol, the target is heavier than simpler analogs (e.g., , 283.3 g/mol), which may impact bioavailability.
  • Boiling Point and Solubility : Data for the target is unavailable, but analogs like (boiling point 524.6°C) suggest high thermal stability, typical for carbamates.

Biological Activity

The compound (S)-Benzyl (2-((1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is an intriguing molecule with potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_{4}\text{O}_{3}

Key Features

  • Indole Moiety: The presence of the indole structure is significant due to its role in various pharmacological activities.
  • Carbamate Group: This functional group often enhances the bioavailability of compounds and can influence their interaction with biological targets.

Research has indicated that compounds similar to (S)-Benzyl carbamate exhibit significant biological activities, particularly through interactions with various enzymes and receptors. For instance, studies on related indole derivatives have shown:

  • Inhibition of Histone Deacetylases (HDACs): Compounds with structural similarities have demonstrated the ability to inhibit HDACs, which are crucial in regulating gene expression and are implicated in cancer progression .
  • Antitumor Activity: Certain derivatives have shown promising results in preclinical models for hematological malignancies and solid tumors, indicating potential therapeutic applications in oncology .

In Vitro Studies

In vitro assays have been conducted to evaluate the antiproliferative effects of related compounds on various cancer cell lines. For example:

  • Cell Lines Tested: U937 (leukemia) and HCT116 (colon cancer) cell lines were used to assess the efficacy of HDAC inhibitors.
  • Results: Compounds similar to (S)-Benzyl carbamate displayed significant growth inhibition, with IC50 values indicating effective doses for therapeutic use.

In Vivo Studies

In vivo studies further support the potential of this compound:

  • Tumor Xenograft Models: Animal models have shown that when administered at specific dosages, these compounds can significantly reduce tumor size without causing substantial toxicity compared to standard treatments .
CompoundDosage (mg/kg)Tumor Growth Inhibition (%)Toxicity Observed
(S)-Benzyl Carbamate10049None
MS2755060Yes

Case Study 1: Antitumor Efficacy

A study examined the effects of a structurally related compound on tumor xenografts. Mice treated with the compound displayed a tumor growth inhibition rate of 51%, demonstrating its potential as a therapeutic agent against cancer. Notably, this compound exhibited a better safety profile than conventional treatments like MS275, which caused significant weight loss in treated animals .

Case Study 2: HDAC Inhibition

Another study focused on a series of benzamide-based HDAC inhibitors where modifications led to enhanced selectivity against HDAC1 and HDAC2. The findings suggested that structural variations could optimize efficacy while minimizing side effects, which is crucial for developing safer anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-Benzyl [...] carbamate, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via multi-step protocols involving carbamate protection, coupling reactions, and selective deprotection. Key steps include:

  • Step 1: Use of lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) for reduction, achieving near-quantitative yields under anhydrous conditions .
  • Step 2: Activation with reagents like sulfur trioxide-pyridine complex in dichloromethane (DCM)/dimethyl sulfoxide (DMSO) for oxidation, yielding 76% after crystallization from hexane/ethyl acetate .
  • Optimization Tips:
    • Monitor reaction progress with TLC or HPLC to avoid over-oxidation.
    • Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive intermediates from degrading .

Q. What spectroscopic and crystallographic methods are recommended for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm stereochemistry and indole ring integrity .
  • X-ray Crystallography: Single-crystal diffraction resolves chiral centers and hydrogen-bonding networks. For example, Acta Crystallographica Section E protocols have been used for analogous carbamates .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Handling Precautions: Use fume hoods for reactions involving pyrophoric reagents (e.g., NaH) or volatile solvents (DCM).
  • Waste Disposal: Quench LiAlH₄ with ethyl acetate/water mixtures to avoid exothermic reactions .
  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory, as per GHS hazard codes P210 (flammability) and P201 (pre-handling instructions) .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

Methodological Answer:

  • HIV Protease Inhibition: Competitive binding assays (e.g., fluorescence resonance energy transfer (FRET)) quantify IC₅₀ values. Structural analogs show inhibition by occupying the enzyme’s active site .
  • Apoptosis Induction: Use flow cytometry with Annexin V/propidium iodide staining in cancer cell lines (e.g., HeLa) to measure cell cycle arrest .
  • Contradiction Resolution: Discrepancies in bioactivity may arise from stereochemical impurities. Validate purity (>95% by HPLC) and repeat assays with enantiomerically pure samples .

Q. How can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with HIV protease or indole-binding receptors. Focus on hydrogen bonds between the carbamate group and catalytic aspartic residues .
  • Molecular Dynamics (MD): Simulate stability of ligand-enzyme complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding free energies (MM/PBSA) .

Q. What strategies improve in vivo stability and bioavailability?

Methodological Answer:

  • Prodrug Design: Introduce ester or amide moieties at the carbamate group to enhance membrane permeability. For example, tert-butyl carbamate analogs show improved plasma stability .
  • Pharmacokinetic Profiling: Conduct rodent studies with LC-MS/MS to measure half-life (t½) and tissue distribution. Adjust logP via substituent modifications (e.g., methoxy groups) .

Q. How are synthetic byproducts characterized, and what steps mitigate their formation?

Methodological Answer:

  • Byproduct Identification: Use LC-MS/MS and 2D NMR (COSY, HSQC) to detect dimerization or oxidation byproducts (e.g., sulfoxide derivatives) .
  • Mitigation Strategies:
    • Optimize stoichiometry of coupling reagents (e.g., HATU/DIPEA) to prevent racemization.
    • Use scavenger resins (e.g., polymer-bound trisamine) to trap reactive intermediates .

Properties

CAS No.

29738-86-1

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

benzyl N-[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C21H22N4O4/c22-20(27)18(10-15-11-23-17-9-5-4-8-16(15)17)25-19(26)12-24-21(28)29-13-14-6-2-1-3-7-14/h1-9,11,18,23H,10,12-13H2,(H2,22,27)(H,24,28)(H,25,26)/t18-/m0/s1

InChI Key

WZILGSLFFWZTOV-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N

Origin of Product

United States

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